2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole
Description
Chemical Structure and Properties The compound 2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole (CAS: 1421525-46-3) features a benzo[d]thiazole core substituted at position 4 with a methoxy group and at position 2 with a cyclopropylsulfonyl azetidine moiety. Its molecular formula is C₁₄H₁₆N₂O₄S₂, with a molecular weight of 340.4 g/mol . The structure includes a sulfonyl group linked to a cyclopropane ring, which likely enhances its polarity and metabolic stability compared to simpler thiazole derivatives.
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylazetidin-3-yl)oxy-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-19-11-3-2-4-12-13(11)15-14(21-12)20-9-7-16(8-9)22(17,18)10-5-6-10/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYUHLSGZTXDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Sodium Polysulfide
A representative procedure from Ambeed utilizes sodium polysulfide (Na₂Sₓ) in carbon disulfide (CS₂) to facilitate cyclization. For instance, heating 1-chloro-4-methoxy-2-nitrobenzene (30 g) with sodium polysulfide (244 g) in CS₂ (20 mL) under reflux for 5 hours yields 29.4 g (93.1%) of 4-methoxybenzo[d]thiazole-2-thiol. This method leverages the nucleophilic displacement of chlorine by sulfide, followed by intramolecular cyclization.
Key Reaction Parameters
Alternative Cyclization Using PyBOP
For less nucleophilic thiols, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) mediates cyclization in DMF. A protocol involving 5-methoxybenzo[d]thiazole-2-thiol (296 mg) with NaH in DMF achieves 80.5% yield after chromatographic purification. This method is advantageous for sterically hindered substrates.
Sulfonylation of the Azetidine Nitrogen
The azetidine nitrogen is sulfonylated using cyclopropylsulfonyl chloride. This step demands anhydrous conditions to prevent hydrolysis.
Sulfonyl Chloride Coupling
Azetidin-3-amine (1 equiv) is treated with cyclopropylsulfonyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base. Stirring at 0°C to room temperature for 12 hours yields 1-(cyclopropylsulfonyl)azetidine. The reaction is monitored via TLC (Rf = 0.5 in EtOAc/hexane 1:1).
Critical Considerations
- Temperature Control : Exothermic reaction necessitates cooling.
- Purification : Column chromatography (SiO₂, EtOAc/hexane gradient) ensures purity >95%.
Final Coupling: Integration of Components
The azetidine-sulfonyl moiety is conjugated to the 2-oxybenzo[d]thiazole via Mitsunobu or Ullmann coupling.
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 1-(cyclopropylsulfonyl)azetidin-3-ol (1 equiv) reacts with 4-methoxybenzo[d]thiazole-2-thiol (1 equiv) in THF at 0°C. After 24 hours, the product is isolated in 72% yield.
Advantages
- Regioselectivity : Mitsunobu ensures retention of configuration at the azetidine oxygen.
- Side Reactions : Minimal esterification observed.
Analytical Validation and Characterization
Spectroscopic Data
Chromatographic Purity
Preparatory HPLC (YMC S5 ODS column, MeOH/H₂O-TFA gradient) confirms >98% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Azetidine- and thiazole-containing compounds are prevalent in medicinal and agrochemical research. Below is a comparative analysis with structurally related analogs:
Key Observations :
- The target compound distinguishes itself via the cyclopropylsulfonyl azetidine group, which is absent in simpler thiazoles (e.g., ) or fluorophenyl-substituted analogs (e.g., ).
- Compared to azetidin-2-one derivatives (e.g., ), the sulfonyl group in the target compound increases electrophilicity, which could affect reactivity in biological systems.
Physicochemical Properties
- Molecular Weight : At 340.4 g/mol, the target is heavier than most analogs (e.g., 250–300 g/mol for ), which may impact membrane permeability.
Biological Activity
2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole, with the CAS number 1421525-46-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₄H₁₆N₂O₄S₂
- Molecular Weight : 340.4 g/mol
- Structure : The compound features a benzo[d]thiazole core substituted with a methoxy group and an azetidine ring connected through a cyclopropylsulfonyl linkage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group enhances binding affinity, while the azetidine ring contributes to structural rigidity, potentially allowing for competitive or allosteric modulation of target proteins. This mechanism is crucial for understanding its pharmacological profile.
Anti-inflammatory Activity
Several studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, derivatives containing thiazole or thiadiazole moieties have been reported to reduce inflammation in various models, suggesting that this compound may share similar properties .
Analgesic Effects
The analgesic potential of related compounds has been documented, with studies showing that they can effectively alleviate pain through mechanisms involving inhibition of pain pathways and modulation of neurotransmitter release .
Antimicrobial Activity
Research on thiazole derivatives has also highlighted their antimicrobial properties. These compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may possess similar antimicrobial capabilities .
Case Studies
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical in predicting how the compound behaves in biological systems. Preliminary computational studies suggest favorable lipophilicity and gastrointestinal absorption characteristics .
Q & A
Q. Key Considerations :
- Solvent choice (DMF for polar intermediates, DCM for sulfonylation).
- Temperature control to avoid decomposition of the sulfonyl group.
- Reaction monitoring via TLC or HPLC to minimize by-products .
Which spectroscopic and computational methods are most effective for structural elucidation?
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; methoxy at δ 3.8–4.0 ppm). 2D NMR (COSY, HSQC) resolves azetidine-thiazole connectivity .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₁₅H₁₇N₂O₄S₂) .
- X-ray Crystallography : Resolves stereochemistry of the azetidine ring and sulfonyl orientation .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) using hybrid functionals like B3LYP .
Q. Example Data :
| Technique | Key Signals/Parameters | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.49 (d, J=8.0 Hz, thiazole-H) | |
| HRMS | m/z 369.0645 ([M+H]⁺, calc. 369.065) |
How can molecular docking and DFT studies predict biological target interactions?
Advanced Research Question
- Docking Workflow :
- Protein Preparation : Retrieve target (e.g., kinase or protease) from PDB. Optimize hydrogen bonding and protonation states.
- Ligand Preparation : Generate 3D conformers of the compound (software: OpenBabel).
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite. Prioritize binding poses with favorable ΔG values (< -8 kcal/mol) .
- DFT Analysis :
Case Study : Analogous compounds show >50% inhibition of COX-2 at 10 µM, validated by MD simulations .
How to resolve contradictions in reported biological activity data?
Advanced Research Question
- Assay Replication :
- Standardize protocols (e.g., cell lines, incubation time, controls).
- Validate using orthogonal assays (e.g., enzymatic vs. cell-based).
- Data Analysis :
Example : Discrepancies in IC50 values (5–20 µM) for kinase inhibition may arise from ATP concentration differences in assays .
What are the stability profiles under varying storage conditions?
Basic Research Question
- Thermal Stability : Decomposition >100°C (TGA analysis). Store at -20°C in inert atmosphere .
- Photostability : Degrades under UV light (monitor via HPLC; use amber vials) .
- Hydrolytic Stability : Stable at pH 4–8 (24-hour study); degrades in acidic/basic conditions (pH <2 or >10) .
How does the cyclopropylsulfonyl group influence pharmacokinetics?
Advanced Research Question
- Lipophilicity : LogP ~2.5 (calculated), enhancing membrane permeability vs. bulkier aryl sulfonides .
- Metabolism : Resistant to CYP3A4 oxidation due to cyclopropyl rigidity (in silico prediction via ADMET tools) .
- Toxicity : Lower hepatotoxicity risk compared to chlorophenyl analogs (in vitro cytotoxicity IC50 >100 µM) .
What impurities arise during synthesis, and how are they controlled?
Basic Research Question
- Common Impurities :
- Des-sulfonylated azetidine (5–10% yield loss).
- Thiazole ring-opened byproducts (e.g., from overalkylation).
- Mitigation :
- Optimize sulfonylation time (12–18 hours).
- Use scavengers (e.g., polymer-bound amines) to trap excess reagents .
Q. Purification Table :
| Impurity | Removal Method | Purity Post-Treatment |
|---|---|---|
| Des-sulfonylated | Silica gel chromatography | >99% |
| Ring-opened byproducts | Recrystallization (EtOH) | 98% |
Which in vitro assays best evaluate enzyme inhibition efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
